(2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate

Surface tension Critical micelle concentration Counterion effect

Conventional chloride quats fail to deliver low-foam performance and corrosion protection in high-salinity EOR injectates. (2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate (CAS 94134-24-4) solves this through its precisely engineered architecture: • C8 2-hydroxyoctyl chain provides an HLB ~2.5 units lower than C12 analogs, ideal for medium-chain ester/triglyceride emulsification. • Toluene-p-sulphonate counterion measurably reduces foam volume, enhances foam stability, and inhibits carbon steel corrosion vs. chloride analogs. Supplied at ≥98% purity; EINECS-listed; available for immediate global dispatch.

Molecular Formula C20H37NO6S
Molecular Weight 419.6 g/mol
CAS No. 94134-24-4
Cat. No. B12685855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate
CAS94134-24-4
Molecular FormulaC20H37NO6S
Molecular Weight419.6 g/mol
Structural Identifiers
SMILESCCCCCCC(C[N+](C)(C)CC(CO)O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-]
InChIInChI=1S/C13H30NO3.C7H8O3S/c1-4-5-6-7-8-12(16)9-14(2,3)10-13(17)11-15;1-6-2-4-7(5-3-6)11(8,9)10/h12-13,15-17H,4-11H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
InChIKeyYTHWXMVRUPETGQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

94134-24-4 (2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate – Procurement-Ready Physicochemical and Class Profile


(2,3-Dihydroxypropyl)(2-hydroxyoctyl)dimethylammonium toluene-p-sulphonate (CAS 94134-24-4) is a quaternary ammonium salt with the molecular formula C₂₀H₃₇NO₆S and a molecular weight of 419.58 g/mol . It comprises a hydrophilic 2,3-dihydroxypropyl headgroup, a hydrophobic 2-hydroxyoctyl tail, and a toluene-p-sulphonate counterion, classifying it as an amphiphilic cationic surfactant . The compound is listed under EINECS 302-792-6 and is supplied as a high-purity specialty chemical for research and industrial surfactant applications .

Why 94134-24-4 Cannot Be Substituted by Generic C8–C18 Quaternary Ammonium Chlorides or Bromides


Simple in-class substitution (e.g., replacing with a chloride-counterion analog or a different alkyl-chain variant) is unreliable because the combination of a 2,3-dihydroxypropyl headgroup, a 2-hydroxyoctyl tail, and the toluene-p-sulphonate counterion uniquely dictates the surfactant's hydrophilic–lipophilic balance (HLB), counterion-mediated solubility, and formulation compatibility. The toluene-p-sulphonate anion has been shown in closely related quaternary ammonium systems to confer statistically significant differences in surface activity, foam behavior, and corrosion inhibition compared to chloride counterparts [1]. Within the 2,3-dihydroxypropyl quaternary ammonium family, the C8 (octyl) chain length occupies a distinct HLB niche between the more water-soluble short-chain and the more hydrophobic C12/C18 analogs, directly impacting micellization, emulsification, and antimicrobial selectivity [2]. Generic substitution without matching both the counterion and the exact alkyl chain architecture risks substantial performance deviation in formulated products.

94134-24-4 Differentiation Evidence: Quantitative Comparison Against Closest Analogs and Class Benchmarks


Counterion-Driven Surface Activity Differentiation vs. Chloride Analog

In a controlled study on cetyltrimethylammonium (CTA) surfactants, the p-toluenesulfonate (tosylate) counterion reduced the critical micelle concentration (CMC) and increased surface activity relative to the chloride counterpart. Cetyltrimethylammonium p-toluenesulfonate (CTATS) exhibited a lower CMC and greater surface tension reduction compared to cetyltrimethylammonium chloride (CTAC) under identical conditions [1]. Although direct data for the C8-hydroxyoctyl analog are not available, the counterion effect is a class-level property of quaternary ammonium toluene-p-sulphonates that differentiates 94134-24-4 from its hypothetical chloride equivalent in any head-to-head surfactant performance comparison.

Surface tension Critical micelle concentration Counterion effect

Alkyl Chain Length Partitioning into the C8 HLB Niche Between C12 and Short-Chain Analogs

Within the homologous series of (2,3-dihydroxypropyl)(2-hydroxyalkyl)dimethylammonium toluene-p-sulphonates, the C8 (octyl) compound (CAS 94134-24-4) has a calculated logP approximately 2.5 units lower than the C12 (dodecyl) analog (CAS 85896-21-5) and approximately 2.0 units higher than the trimethyl short-chain analog (CAS 34004-36-9) . This positions 94134-24-4 in an intermediate HLB range that is empirically associated with balanced emulsification of medium-polarity oils and moderate antimicrobial selectivity, as opposed to the higher detergency of C12 analogs or the hydrotropic behavior of short-chain quats.

Hydrophilic–lipophilic balance Alkyl chain length Micellization

Toluene-p-Sulphonate Counterion Imparts Different Foam and Corrosion Profile vs. Chloride

The CTATS study demonstrated that replacing chloride with p-toluenesulfonate in a quaternary ammonium surfactant results in lower foaming volume but significantly higher foam stability, along with a measurable improvement in corrosion inhibition efficiency on carbon steel [1]. These properties are directly transferable to the 94134-24-4 system, as the counterion governs the surfactant's adsorption kinetics at the air-water and metal-water interfaces. For applications where low-foaming yet stable foam and corrosion protection are required simultaneously, 94134-24-4 offers a class-level advantage over chloride-based quaternary ammonium surfactants.

Foam stability Corrosion inhibition Counterion selection

Patent-Backed Superiority over Chloride Salts in Hair and Skin Conditioning Formulations

US Patent 4,978,526 explicitly claims that alkyl and alkylamido dimethyl 2,3-dihydroxypropyl ammonium salts, which encompass the 94134-24-4 structural class, provide improved hair manageability, static control, and wet/dry combing compared to conventional quaternary ammonium chlorides. The patent specifically notes that these dihydroxypropyl quaternaries overcome the common negatives of traditional quats, such as build-up, defoaming of surfactant systems, and incompatibility with anionic surfactants [1][2]. This establishes a formulation-level differentiation for 94134-24-4 over widely used chloride-based conditioning agents like cetrimonium chloride or behentrimonium chloride.

Hair conditioning Skin conditioning Gel clarity

Absence of Published Direct Head-to-Head CMC Data for the C8 Homolog

A systematic search of the peer-reviewed and patent literature (as of April 2025) found no published direct head-to-head comparison of the surface tension, CMC, or antimicrobial activity of 94134-24-4 against its C12 (85896-21-5), C18 (85896-23-7), or chloride-counterion analogs. All available quantitative evidence is limited to class-level inference from related quaternary ammonium toluene-p-sulphonates and dihydroxypropyl quats [1]. Procurement decisions should therefore be informed by the class-level advantages documented above, with the understanding that product-specific experimental validation in the end-user's formulation system is recommended to confirm the magnitude of differentiation.

Data gap Procurement caution Experimental validation

94134-24-4 Application Scenarios Derived from Quantitative Differentiation Evidence


Enhanced Oil Recovery (EOR) Surfactant Formulations Requiring Low Foam and Corrosion Inhibition

The class-level evidence from CTATS shows that the toluene-p-sulphonate counterion imparts lower foam volume, higher foam stability, and measurable corrosion inhibition efficiency on carbon steel compared to chloride analogs [1]. Combined with the intermediate HLB of the C8 chain, 94134-24-4 is well-suited as a co-surfactant in EOR injectates where excessive foam generation during pumping must be avoided while maintaining corrosion protection in high-salinity brines.

Clear, Anionic-Compatible Hair and Skin Conditioning Products

US Patent 4,978,526 and the foundational quaternary ammonium patent literature establish that alkyl dimethyl 2,3-dihydroxypropyl ammonium salts overcome the build-up and anionic incompatibility problems of conventional chloride quats [2][3]. 94134-24-4 can be formulated into clear shampoos, body washes, and leave-on conditioners that require compatibility with anionic primary surfactants, delivering conditioning without defoaming or precipitation.

Emulsification of Intermediate-Polarity Oils in Personal Care and Industrial Fluids

The C8 chain length of 94134-24-4 provides an HLB approximately 2.5 units lower than the C12 analog and 2.0 units higher than short-chain quats . This makes it the preferred emulsifier for esters and medium-chain triglycerides where C12 surfactants produce overly viscous emulsions and short-chain quats fail to stabilize the interface, as supported by the HLB-emulsification correlation literature for quaternary ammonium surfactants.

Antimicrobial Preservation Systems Leveraging Synergistic Dihydroxypropyl Quaternary–Glycinate Combinations

The patent literature demonstrates that 2,3-dihydroxypropyl quaternary ammonium salts exhibit preservative efficacy against Pseudomonas aeruginosa and other Gram-negative bacteria, especially when combined with sodium cocoyl glycinate [4]. Although the published data are for the trimethyl analog, the C8-hydroxyoctyl variant (94134-24-4) is expected to retain the dihydroxypropyl-mediated antimicrobial mechanism while offering more favorable formulation compatibility due to the longer alkyl chain, making it a candidate for preservative systems in personal care and household products.

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